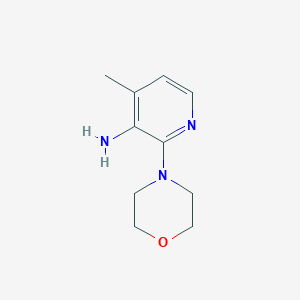
4-Méthyl-2-morpholin-4-ylpyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications biomédicales
4-Méthyl-2-morpholin-4-ylpyridin-3-amine : présente des applications potentielles dans le domaine biomédical en raison de sa similarité structurelle avec des composés qui interagissent avec les systèmes biologiques. Par exemple, les porphyrines et les métalloporphyrines, qui possèdent une structure de base azotée similaire, sont utilisées en biomédecine et en imagerie par résonance magnétique (IRM) diagnostique . Elles servent d'agents de contraste en IRM, sont impliquées dans la photothérapie dynamique (PDT) pour le traitement du cancer et sont utilisées en bio-imagerie .
Imagerie diagnostique
La structure du composé suggère qu'il pourrait se lier à des ions métalliques, de manière similaire aux porphyrines, ce qui en fait un candidat potentiel pour le développement de nouveaux agents de contraste pour l'IRM. Cette application est cruciale pour améliorer la qualité des images obtenues lors des examens médicaux, ce qui peut conduire à un meilleur diagnostic et à une meilleure planification du traitement .
Photothérapie dynamique
Compte tenu des propriétés photophysiques des composés apparentés, la This compound pourrait être explorée comme un photosensibilisateur en PDT. Cette thérapie implique l'activation d'un agent photosensibilisant par la lumière pour produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses .
Développement de médicaments
La structure du composé rappelle celle des molécules utilisées dans le développement de médicaments, telles que l'Imatinib, qui est utilisée pour traiter la leucémie en inhibant les tyrosine kinases . Cela suggère que la This compound pourrait être un précurseur ou un échafaudage pour le développement de nouveaux agents thérapeutiques.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-morpholin-4-ylpyridin-3-amine is not fully understood. However, it is believed that 4-Methyl-2-morpholin-4-ylpyridin-3-amine may act as an inhibitor of the enzyme acetylcholinesterase by forming a covalent bond with the enzyme. In addition, 4-Methyl-2-morpholin-4-ylpyridin-3-amine is thought to act as an agonist of the serotonin receptor 5-HT1A by binding to the receptor and activating it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-morpholin-4-ylpyridin-3-amine are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase and to act as an agonist of the serotonin receptor 5-HT1A. In addition, 4-Methyl-2-morpholin-4-ylpyridin-3-amine has been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-2-morpholin-4-ylpyridin-3-amine for lab experiments include its low toxicity and its ability to act as a chemical intermediate for the synthesis of other compounds. Additionally, 4-Methyl-2-morpholin-4-ylpyridin-3-amine is relatively inexpensive and can be synthesized using a variety of methods. The main limitation of 4-Methyl-2-morpholin-4-ylpyridin-3-amine is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
Orientations Futures
There are a number of potential future directions for research on 4-Methyl-2-morpholin-4-ylpyridin-3-amine. These include further studies on its mechanism of action and its potential use in drug development. Additionally, further research could be conducted on the biochemical and physiological effects of 4-Methyl-2-morpholin-4-ylpyridin-3-amine and its potential as a chemical intermediate for the synthesis of other compounds. Finally, further studies could be conducted to investigate the potential therapeutic applications of 4-Methyl-2-morpholin-4-ylpyridin-3-amine, such as its potential use in the treatment of certain diseases.
Propriétés
IUPAC Name |
4-methyl-2-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOVOFQTQKEYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



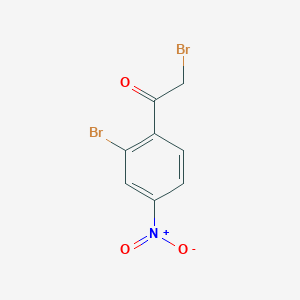
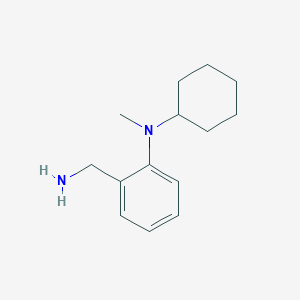

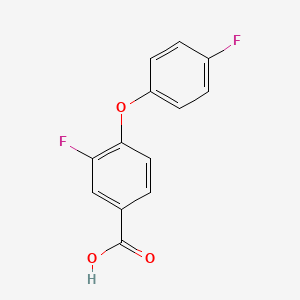
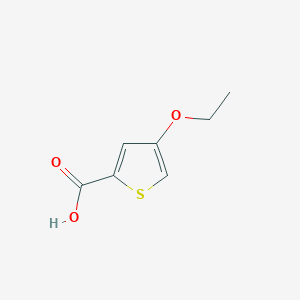
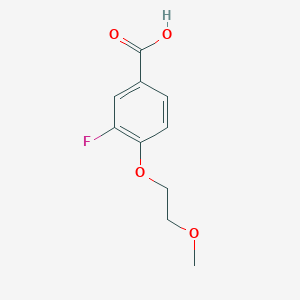
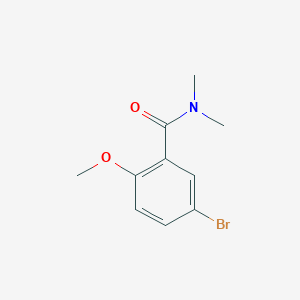
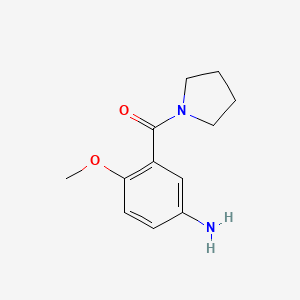

![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
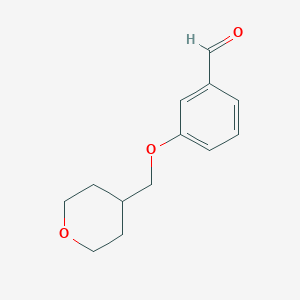
amine](/img/structure/B1385942.png)
amine](/img/structure/B1385944.png)